molecular formula C12H17ClFNO B2535509 N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride CAS No. 2044713-30-4

N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride

Cat. No.: B2535509
CAS No.: 2044713-30-4
M. Wt: 245.72
InChI Key: DHZJJZCNHTWOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride (CAS 2044713-30-4) is an organic compound with the molecular formula C12H17ClFNO and a molecular weight of 245.72 . It features a tetrahydropyran (oxane) ring linked to a 3-fluoro-4-methylaniline moiety, presenting as its hydrochloride salt to enhance stability and solubility for research applications. This structure is part of a broader class of aniline derivatives containing a tetrahydropyranamine group, which are of significant interest in medicinal chemistry. Compounds with this core structure have been investigated for their potential biological activity. For instance, structurally similar molecules featuring the N-(phenyl)tetrahydro-2H-pyran-4-amine scaffold are explored in patent literature for various therapeutic applications, suggesting this compound may serve as a valuable chemical intermediate or pharmacophore in drug discovery efforts . As a building block, it can be used in the synthesis of more complex molecules for high-throughput screening and the development of structure-activity relationships (SAR). Researchers can utilize this compound in the design of novel ligands and inhibitors. This compound is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and adhere to their institution's safety protocols before handling this compound.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZJJZCNHTWOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCOCC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed coupling reaction between aryl halides and amines, widely employed for constructing aryl amine bonds. For this compound, the protocol involves:

  • Starting Materials :

    • Aryl halide: 1-Bromo-3-fluoro-4-methylbenzene
    • Amine: Oxan-4-amine (tetrahydro-2H-pyran-4-amine)
  • Catalytic System :

    • Palladium source: Pd(OAc)₂ or Pd₂(dba)₃
    • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
    • Base: Cs₂CO₃ or t-BuONa
    • Solvent: Toluene or 1,4-dioxane
  • Reaction Conditions :

    • Temperature: 80–110°C
    • Duration: 12–24 hours

Mechanism : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes ligand exchange with the amine. Reductive elimination yields the C–N bond and regenerates the Pd(0) catalyst.

Yield : 65–78% (free base), followed by HCl treatment to form the hydrochloride salt.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling offers an alternative route, particularly effective for electron-deficient aryl halides. Key parameters include:

  • Reagents :

    • Aryl iodide: 1-Iodo-3-fluoro-4-methylbenzene
    • Amine: Oxan-4-amine
  • Catalytic System :

    • Copper source: CuI
    • Ligand: trans-N,N′-Dimethylcyclohexane-1,2-diamine
    • Base: K₃PO₄
    • Solvent: DMSO
  • Reaction Conditions :

    • Temperature: 90–120°C
    • Duration: 6–12 hours

Mechanism : The copper catalyst facilitates single-electron transfer (SET), enabling nucleophilic attack by the amine on the aryl halide.

Yield : 55–68% (free base), with subsequent salt formation using HCl gas.

Detailed Experimental Procedures

Preparation via Buchwald-Hartwig Amination

Step 1: Coupling Reaction

  • Combine 1-bromo-3-fluoro-4-methylbenzene (1.0 equiv), oxan-4-amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene.
  • Heat at 100°C under argon for 18 hours.
  • Cool, filter through Celite®, and concentrate under reduced pressure.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate the free base.

Step 2: Salt Formation

  • Dissolve the free base in anhydrous THF.
  • Add 4M HCl in dioxane (1.1 equiv) dropwise at 0°C.
  • Stir for 1 hour, filter, and dry under vacuum to obtain the hydrochloride salt.

Preparation via Ullmann Coupling

Step 1: Coupling Reaction

  • Mix 1-iodo-3-fluoro-4-methylbenzene (1.0 equiv), oxan-4-amine (1.5 equiv), CuI (10 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%), and K₃PO₄ (3.0 equiv) in DMSO.
  • Heat at 110°C under nitrogen for 8 hours.
  • Quench with water, extract with ethyl acetate, dry (MgSO₄), and concentrate.
  • Purify by flash chromatography (CH₂Cl₂/MeOH) to obtain the free base.

Step 2: Salt Formation

  • Treat the free base with HCl (g) in diethyl ether.
  • Stir for 30 minutes, filter, and dry to yield the hydrochloride salt.

Optimization and Catalytic Systems

Parameter Buchwald-Hartwig Ullmann Coupling
Catalyst Pd₂(dba)₃ (2 mol%) CuI (10 mol%)
Ligand BINAP trans-Diamine
Solvent Toluene DMSO
Temperature 100°C 110°C
Yield (Free Base) 78% 68%
Purity (HPLC) >98% >95%

Key Observations :

  • Palladium-based systems offer higher yields but require inert atmospheres and costly ligands.
  • Copper catalysis is economical but necessitates polar aprotic solvents like DMSO.

Salt Formation and Characterization

The hydrochloride salt is synthesized by treating the free base with HCl in ethereal solvents. Critical characterization data includes:

  • Melting Point : 142–145°C (decomposition)
  • ¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.10–4.05 (m, 1H), 3.95–3.85 (m, 2H), 3.45–3.35 (m, 2H), 2.30 (s, 3H), 2.00–1.90 (m, 4H).
  • HPLC Purity : 95–98%.

Comparative Analysis of Methods

Criterion Buchwald-Hartwig Ullmann Coupling
Cost High (Pd catalysts) Low (Cu catalysts)
Scalability Suitable for >100g scale Limited by solvent viscosity
Reaction Time 18–24 hours 6–12 hours
Functional Group Tolerance Broad Moderate

Recommendation : The Buchwald-Hartwig method is preferred for high-purity applications, while Ullmann coupling suits cost-sensitive syntheses.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride has the molecular formula C12H16FNOHClC_{12}H_{16}FNO\cdot HCl. The compound features a fluorinated aromatic ring, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of the fluorine atom is believed to enhance binding affinity to specific molecular targets such as enzymes or receptors, leading to significant biological effects .

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications. Its unique structural properties allow it to interact with biological macromolecules, making it a candidate for drug development. The fluorine substitution may enhance the compound's pharmacokinetic properties, such as absorption and distribution within biological systems .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals. Its reactivity profile allows for various transformations that are essential in synthetic chemistry .

Biological Probes

In biological research, this compound can function as a probe to study the interactions of fluorinated aromatic compounds with proteins and nucleic acids. This application is crucial for understanding the biochemical pathways influenced by such compounds and their potential roles in disease mechanisms .

Materials Science

The compound may find applications in materials science, particularly in the development of specialty chemicals and polymers. Its unique chemical properties can be exploited to create materials with specific characteristics suitable for various industrial applications.

Summary Table of Applications

Field Application
Medicinal ChemistryPotential therapeutic agent with enhanced pharmacokinetic properties
Organic SynthesisBuilding block for complex molecule creation
Biological ResearchProbe for studying interactions with biological macromolecules
Materials ScienceDevelopment of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their substituent differences are summarized below:

Compound Name Substituent on Phenyl Ring Additional Functional Groups Molecular Weight (g/mol) Purity (%) CAS Number References
N-(3-fluoro-4-methylphenyl)oxan-4-amine HCl 3-fluoro-4-methyl None Not reported Not reported Not available
4-(3-Chlorophenyl)oxan-4-amine HCl 3-chloro None Not reported Not reported MFCD26096836
N-(2,5-dimethylphenyl)oxan-4-amine HCl 2,5-dimethyl None Not reported 95 EN300-322249
4-[(4-Fluorophenyl)methyl]oxan-4-amine HCl 4-fluoro (as benzyl substituent) Benzyl group Not reported Not reported MFCD28954438
4-(Trifluoromethyl)oxan-4-amine HCl None Trifluoromethyl at oxane C4 Not reported Not reported 1354961-50-4

Key Observations :

  • Substituent Position and Halogen Effects : The 3-fluoro-4-methylphenyl group in the target compound introduces both steric bulk and electron-withdrawing effects, which may enhance binding affinity in receptor interactions compared to chloro (e.g., 4-(3-chlorophenyl) analog) or methyl substituents .
  • Benzyl vs.
  • Trifluoromethyl Modification : The 4-(trifluoromethyl) analog () demonstrates how replacing the phenyl group with a trifluoromethyl moiety simplifies the structure while retaining a strong electron-withdrawing group, which could influence metabolic stability .

Pharmacological Relevance of Structural Motifs

  • CRF1 Receptor Antagonists : Compounds like SSR125543A () share the 3-fluoro-4-methylphenyl motif but incorporate a thiazole ring and propynyl group. These features are critical for CRF1 receptor antagonism, suggesting that the 3-fluoro-4-methylphenyl group may serve as a key pharmacophore in neuroactive molecules .
  • Polymer Precursors : Analogs such as 3-chloro-N-phenyl-phthalimide () and oxadiazin-amines () emphasize the role of halogenated aryl groups in polymer synthesis, though their biological relevance differs from the target compound .

Physicochemical Properties

  • Solubility and Stability : The hydrochloride salt form (common across all analogs) enhances water solubility, which is crucial for bioavailability. Substituents like trifluoromethyl () or benzyl groups () may reduce solubility compared to the target compound’s smaller 3-fluoro-4-methylphenyl group .

Biological Activity

N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structure of this compound includes a fluorinated aromatic ring, which enhances its lipophilicity and can influence its interaction with biological targets. The positioning of the fluorine and methyl groups on the phenyl ring is critical for its chemical reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom is believed to enhance binding affinity, leading to significant biological effects. The compound may influence various signaling pathways, although detailed pathways remain to be fully elucidated.

Biological Activity

Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. For example, fluorinated derivatives have shown promising results in inhibiting cancer cell proliferation, particularly in leukemia cell lines .

Binding Affinity Studies : Research indicates that this compound may interact with key biological macromolecules, influencing their activity. Binding affinity assays are crucial for understanding its potential therapeutic applications.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Comparison of Biological Activities

Compound NameID50 (M)Cell Line TestedActivity Description
This compoundTBDL1210 lymphoid leukemiaPotential antitumor activity
Nucleoside 171.07×1051.07\times 10^{-5}L1210 lymphoid leukemiaConfirmed DN2 activity
4-amino-3-fluoro-2(1H)-pyridinoneTBDVarious cancer cell linesAntitumor activity observed

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting oxan-4-amine hydrochloride with a halogenated 3-fluoro-4-methylphenyl precursor (e.g., bromide or iodide) under palladium-catalyzed cross-coupling conditions. Optimization may involve screening catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperatures. Purification via recrystallization or column chromatography is critical, as evidenced by similar oxan-4-amine derivatives .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodology : Use a combination of:

  • 1H/13C NMR to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC (≥98% purity) with a C18 column and UV detection (λmax ~255 nm, based on analogous aryl amines) .
  • X-ray crystallography (if single crystals are obtainable) to resolve chiral centers .

Q. How should researchers assess the compound’s stability under various storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at -20°C, 4°C, and room temperature. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). For long-term storage, -20°C in anhydrous conditions is recommended, as seen in structurally related amine hydrochlorides with ≥5-year stability .

Advanced Research Questions

Q. What strategies can resolve enantiomers of N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride, given potential chiral centers in the oxane ring?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze enantiomers.
  • Stereoselective synthesis : Utilize chiral auxiliaries or asymmetric catalysis during oxane ring formation, as demonstrated for trans-3-fluorooxan-4-amine derivatives .

Q. How can researchers evaluate the compound’s potential as a corticotropin-releasing factor (CRF) receptor antagonist, given structural similarities to known antagonists?

  • Methodology :

  • Radioligand binding assays : Use 125I-labeled CRF and HEK-293 cells expressing CRF1 receptors. Measure competitive displacement (IC50 values).
  • Functional assays : Monitor cAMP inhibition via ELISA or fluorescent probes.
  • Reference the pharmacophore of SSR125543A, a CRF1 antagonist with a 3-fluoro-4-methylphenyl group .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to CRF1 or other amine-binding receptors.
  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 can estimate solubility, blood-brain barrier penetration, and cytochrome P450 interactions.
  • Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can researchers address discrepancies in biological activity data between N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride and its non-fluorinated analogs?

  • Methodology :

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying halogen substitutions (e.g., Cl, Br) at the 3-position.
  • Use isothermal titration calorimetry (ITC) to compare binding thermodynamics.
  • Analyze electronic effects via Hammett plots correlating substituent σ values with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.